molecular formula C32H34N4O6S2 B11706898 N,N'-(3,3'-dimethyl-[1,1'-biphenyl]-4,4'-diyl)bis(4-(N,N-dimethylsulfamoyl)benzamide)

N,N'-(3,3'-dimethyl-[1,1'-biphenyl]-4,4'-diyl)bis(4-(N,N-dimethylsulfamoyl)benzamide)

Cat. No.: B11706898
M. Wt: 634.8 g/mol
InChI Key: FIZAQQBLQBZIBG-UHFFFAOYSA-N
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Description

4-(DIMETHYLSULFAMOYL)-N-{4’-[4-(DIMETHYLSULFAMOYL)BENZAMIDO]-3,3’-DIMETHYL-[1,1’-BIPHENYL]-4-YL}BENZAMIDE is a complex organic compound characterized by its multiple dimethylsulfamoyl groups and biphenyl structure

Preparation Methods

The synthesis of 4-(DIMETHYLSULFAMOYL)-N-{4’-[4-(DIMETHYLSULFAMOYL)BENZAMIDO]-3,3’-DIMETHYL-[1,1’-BIPHENYL]-4-YL}BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and boron reagents under mild and functional group-tolerant conditions . Industrial production methods may involve optimizing these reaction conditions to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

4-(DIMETHYLSULFAMOYL)-N-{4’-[4-(DIMETHYLSULFAMOYL)BENZAMIDO]-3,3’-DIMETHYL-[1,1’-BIPHENYL]-4-YL}BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The dimethylsulfamoyl groups can form hydrogen bonds with biological molecules, affecting their function. The biphenyl structure allows for π-π interactions with aromatic residues in proteins, potentially inhibiting enzyme activity or altering protein conformation .

Comparison with Similar Compounds

Similar compounds include other sulfonamides and biphenyl derivatives. Compared to these, 4-(DIMETHYLSULFAMOYL)-N-{4’-[4-(DIMETHYLSULFAMOYL)BENZAMIDO]-3,3’-DIMETHYL-[1,1’-BIPHENYL]-4-YL}BENZAMIDE is unique due to its multiple dimethylsulfamoyl groups, which enhance its ability to form hydrogen bonds and interact with biological targets. Similar compounds include:

This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C32H34N4O6S2

Molecular Weight

634.8 g/mol

IUPAC Name

4-(dimethylsulfamoyl)-N-[4-[4-[[4-(dimethylsulfamoyl)benzoyl]amino]-3-methylphenyl]-2-methylphenyl]benzamide

InChI

InChI=1S/C32H34N4O6S2/c1-21-19-25(11-17-29(21)33-31(37)23-7-13-27(14-8-23)43(39,40)35(3)4)26-12-18-30(22(2)20-26)34-32(38)24-9-15-28(16-10-24)44(41,42)36(5)6/h7-20H,1-6H3,(H,33,37)(H,34,38)

InChI Key

FIZAQQBLQBZIBG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)C)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C

Origin of Product

United States

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